molecular formula C13H20N2O2 B12666768 Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- CAS No. 151717-27-0

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-

Cat. No.: B12666768
CAS No.: 151717-27-0
M. Wt: 236.31 g/mol
InChI Key: YPVDRQJSKHDMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- (CAS: 151717-27-0) is a substituted phenylacetamide derivative characterized by a pentyloxy group at the 4-position and an amino group at the 2-position of the phenyl ring. This compound belongs to a broader class of acetamides studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

151717-27-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(2-amino-4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16)

InChI Key

YPVDRQJSKHDMOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- typically involves the reaction of 2-amino-4-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-amino-4-(pentyloxy)aniline+acetic anhydrideAcetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid\text{2-amino-4-(pentyloxy)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-} + \text{acetic acid} 2-amino-4-(pentyloxy)aniline+acetic anhydride→Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Reactions

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo several chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation The amino group can be oxidized to form nitro derivatives.Potassium permanganate, hydrogen peroxide
Reduction The compound can be reduced to form corresponding amines.Lithium aluminum hydride, catalytic hydrogenation
Substitution Electrophilic substitution reactions can occur on the phenyl ring.Bromine, chlorinating agents

Chemistry

In the field of chemistry, Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- serves as an intermediate in the synthesis of more complex organic molecules. Its unique pentyloxy group enhances lipophilicity, which is crucial for drug design and development.

Medicine

The compound has been investigated for its potential use in drug development. Its structure allows for interaction with specific biological targets, making it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that similar compounds can induce apoptosis and autophagy in cancer cells, suggesting potential efficacy against various cancers.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, offering possibilities for treating neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- compared to other acetamides:

Compound NameStructural CharacteristicsUnique Features
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-Contains an amino group and pentyloxy substitutionEnhanced lipophilicity improves bioavailability
N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamideContains a quinoline moietyDifferent pharmacological properties due to quinoline structure
Acetamide, N-(3-acetylamino-4-(2,2,3,3...Contains an acetylamino groupUnique reactivity profile influenced by the acetyl group

Case Studies

  • GPR88 Agonists Development : Recent studies have focused on developing synthetic agonists for GPR88, a novel drug target for psychiatric and neurodegenerative disorders. Acetamide derivatives have shown promise in enhancing cAMP accumulation assays.
  • Anticancer Screening : Investigations into the anticancer properties of Acetamide derivatives have demonstrated significant potency against melanoma and pancreatic cancer cell lines. The structural features allow binding with specific receptors involved in cancer progression.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentyloxy group can enhance lipophilicity, facilitating membrane penetration. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

The compound is part of a trio of closely related derivatives:

Acetamide, N-[2-nitro-4-(pentyloxy)phenyl]- (PMN P-92-32): Features a nitro group instead of an amino group, increasing electron-withdrawing effects and altering reactivity.

Compound Name Substituents CAS Number Molecular Formula Key Applications/Findings Regulatory Status
N-(2-amino-4-(pentyloxy)phenyl)acetamide 2-NH₂, 4-O-pentyl 151717-27-0 C₁₃H₂₀N₂O₂ Subject to TSCA §12(b) export notifications; environmental degradate of herbicides 40 CFR 721.285
N-[4-(pentyloxy)phenyl]acetamide 4-O-pentyl Not provided C₁₃H₁₉NO₂ Used in herbicide formulations; regulated under TSCA 40 CFR 721.285
N-[2-nitro-4-(pentyloxy)phenyl]acetamide 2-NO₂, 4-O-pentyl Not provided C₁₃H₁₈N₂O₄ Intermediate in agrochemical synthesis; higher environmental persistence 40 CFR 721.285

Key Differences :

  • Amino vs. However, nitro groups may confer greater stability in environmental matrices .
Pharmacologically Active Phenylacetamides

Several phenylacetamide derivatives exhibit biological activity, though structural differences influence their efficacy:

Compound Name (Example) Substituents/Modifications Pharmacological Activity Reference Findings
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide 4-sulfonamide-piperazine Anti-hypernociceptive (inflammatory pain) Superior to paracetamol in rodent models
N-(4-(tert-butyl)sulfamoylphenyl)acetamide 4-sulfonamide-tert-butyl Carbonic anhydrase inhibition Investigated for glaucoma and epilepsy
N-(4-hydroxyphenyl)acetamide 4-hydroxyl Analgesic (paracetamol analog) Widely used clinically; 289,000+ studies on efficacy and metabolism

Comparison Insights :

  • Sulfonamide vs. Pentyloxy Groups : Sulfonamide-containing derivatives (e.g., ) show enhanced receptor binding due to sulfonyl electronegativity, unlike the pentyloxy group, which may prioritize lipophilicity and membrane penetration.
  • Amino Group Utility: The 2-amino group in the target compound is uncommon in clinically used acetamides, suggesting niche applications in specialized drug design or environmental chemistry.
Environmental and Physicochemical Comparison
  • Herbicide Degradates: Chloroacetamide herbicides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) degrade into structurally similar products, but the target compound’s amino-pentyloxy structure distinguishes it from common herbicide metabolites .
  • Crystal Structure: The nitro analog, N-[4-(4-nitrophenoxy)phenyl]acetamide, exhibits planar molecular geometry stabilized by N–H···O hydrogen bonds and π-π interactions. The amino derivative likely shares similar packing motifs but with altered hydrogen-bonding networks .

Biological Activity

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-, also known as 2-[4-(pentyloxy)phenyl]acetamide, is a synthetic organic compound that has garnered interest due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 261.36 g/mol
  • Melting Point : 94-97°C
  • Boiling Point : Approximately 375.9°C at 760 mmHg
  • Solubility : Slightly soluble in water; higher solubility in organic solvents like ethanol and chloroform.

The biological activity of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- is largely attributed to its structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing interaction with enzymes or receptors.
  • Pentyloxy Group : Increases lipophilicity, facilitating membrane penetration and interaction with biological targets.

This dual functionality allows the compound to modulate the activity of various biological targets, which may lead to therapeutic effects.

Biological Activities

Research indicates that Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds similar to Acetamide can induce apoptosis and autophagy in cancer cells. For instance, related compounds have demonstrated significant potency against melanoma and pancreatic cancer cell lines .
    • The compound's structure is conducive to binding with specific receptors involved in cancer progression, making it a candidate for further investigation in oncology .
  • Neuropharmacological Effects :
    • The compound has been assessed for its potential as a GPR88 agonist, which is relevant for psychiatric and neurodegenerative disorders. Structure–activity relationship studies suggest that modifications to the acetamide structure can enhance its binding affinity and potency .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of acetamides can exhibit antimicrobial activity against various pathogens. The presence of specific functional groups can enhance this activity, making these compounds promising candidates for further development as antimicrobial agents .

Comparative Analysis with Related Compounds

A comparative analysis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- with other acetamides reveals unique features that may influence their biological activities:

Compound NameStructural CharacteristicsUnique Features
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-Contains an amino group and pentyloxy substitutionPotentially different biological activity due to unique substituents
N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamideContains a quinoline moietyDifferent pharmacological properties due to quinoline structure
Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5...Contains an acetylamino groupUnique reactivity profile influenced by the acetyl group

The differences in functional groups significantly impact their interactions with biological targets and overall efficacy.

Case Studies

  • GPR88 Agonists Development :
    • A series of (4-substituted-phenyl)acetamides were synthesized and evaluated for their ability to activate GPR88. The findings indicated that certain modifications led to improved agonistic activity compared to existing compounds like 2-PCCA .
  • Anticancer Screening :
    • In a study focused on discovering novel anticancer compounds through drug library screening on multicellular spheroids, related acetamides showed promising results in inhibiting tumor growth and inducing cell death through apoptosis mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.